molecular formula C24H24N2O5S B12474826 N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12474826
M. Wt: 452.5 g/mol
InChI Key: PYKODEHMBGQLLI-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group, a methoxy group, a morpholine ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the coupling of biphenyl-2-ylamine with 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide

Uniqueness

N-(biphenyl-2-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its biphenyl and morpholine moieties provide a distinct structural framework that can be exploited for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-(2-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H24N2O5S/c1-30-23-12-11-19(17-21(23)24(27)26-13-15-31-16-14-26)32(28,29)25-22-10-6-5-9-20(22)18-7-3-2-4-8-18/h2-12,17,25H,13-16H2,1H3

InChI Key

PYKODEHMBGQLLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)N4CCOCC4

Origin of Product

United States

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